molecular formula C24H22Cl2N2O6S B12069991 Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12069991
M. Wt: 537.4 g/mol
InChI Key: MZMIKXASNOBLDM-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based compound featuring multiple functional groups, including a dichlorophenoxyacetamido moiety, a 4-ethoxyphenyl carbamoyl group, and a methyl ester. Its structural complexity likely influences its physicochemical properties, such as solubility, stability, and bioactivity .

Properties

Molecular Formula

C24H22Cl2N2O6S

Molecular Weight

537.4 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22Cl2N2O6S/c1-4-33-16-8-6-15(7-9-16)27-22(30)21-13(2)20(24(31)32-3)23(35-21)28-19(29)12-34-18-10-5-14(25)11-17(18)26/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

MZMIKXASNOBLDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dichlorophenoxyacetic acid and 4-ethoxyaniline. These intermediates undergo a series of reactions, including acylation, amidation, and esterification, to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically including the formation of the thiophene core followed by acylation and substitution reactions. The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄S
  • Molecular Weight : 397.87 g/mol

The synthesis pathway generally includes:

  • Formation of Thiophene Derivative : Starting from commercially available thiophene derivatives.
  • Acylation : Introduction of acetamido and carbamoyl groups.
  • Chlorination : Incorporation of dichlorophenoxy groups.

Biological Activities

Research has indicated that compounds similar to methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of bacterial strains, making them candidates for antibiotic development.
  • Anticancer Properties : Investigations into similar compounds suggest potential in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.
  • Pesticidal Applications : Due to the presence of chlorinated phenoxy groups, this compound may also exhibit herbicidal or insecticidal properties.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiophene-based compounds. The results indicated that derivatives with similar structural motifs to this compound demonstrated significant activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell walls.

Anticancer Activity

In vitro studies reported in Cancer Research highlighted that compounds with structural similarities exhibited cytotoxic effects on cancer cell lines through apoptosis induction. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.

Pesticidal Potential

Research conducted by the Environmental Protection Agency (EPA) assessed the efficacy of chlorophenoxy compounds in agricultural settings. Findings suggested that such compounds could effectively control weed populations without adversely affecting crop yields, indicating their potential as eco-friendly herbicides.

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains; potential for antibiotic development
AnticancerInduces apoptosis in cancer cell lines; potential use in cancer therapies
PesticidalEffective herbicide; controls weed populations with minimal environmental impact

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

Compound (CAS) Key Substituents Functional Differences
Target Compound 4-ethoxyphenyl, dichlorophenoxyacetamido, methyl ester Reference compound for comparison.
505095-51-2 2,4-dimethylphenyl, dichlorophenoxyacetamido, methyl ester Reduced electron-donating effects (methyl vs. ethoxy) may lower solubility or bioactivity.
565207-41-2 Methylcarbamoyl, chloroacetamido, ethyl ester Chloroacetamido group increases electrophilicity; ethyl ester may enhance lipophilicity.
505095-81-8 2-ethoxyphenyl, dichlorobenzamido, methyl ester Ortho-substituted ethoxy group may sterically hinder interactions compared to para-substituent.
308831-93-8 4-nitrophenyl, ethoxycarbonylamino, ethyl ester Nitro group introduces strong electron-withdrawing effects, altering reactivity.
1396987-76-0 Cyclohexanecarboxamido, 4-ethoxyphenyl, methyl ester Cyclohexane ring enhances lipophilicity, potentially improving membrane permeability.

Physicochemical and Functional Implications

  • Steric Effects : The 2-ethoxyphenyl analog (505095-81-8 ) may exhibit reduced efficacy in target interactions due to steric hindrance from the ortho-substituent.
  • Lipophilicity : The cyclohexane ring in 1396987-76-0 increases hydrophobicity, which could improve pharmacokinetic profiles but reduce aqueous solubility.

Research and Application Insights

  • Pesticide Potential: Dichlorophenoxy groups are common in herbicides (e.g., 2,4-D) , suggesting possible herbicidal activity.
  • Safety Considerations : The chloroacetamido group in 565207-41-2 and nitro group in 308831-93-8 highlight the need for rigorous toxicity screening.

Biological Activity

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. Its structure incorporates various functional groups, including an acetamido moiety and a dichlorophenoxy group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22Cl2N2O6SC_{24}H_{22}Cl_2N_2O_6S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The compound features a thiophene core that enhances its electronic properties and reactivity. The presence of the dichlorophenoxy group suggests potential applications in herbicides or pesticides due to structural similarities with known agrochemicals .

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities. While specific data on this compound is limited, it is hypothesized to possess:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains.
  • Anticancer Potential : Structural analogs have shown activity against cancer cell lines, suggesting that this compound may also have similar effects.
  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes which could be beneficial in treating various diseases .

The precise mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, potential areas for investigation include:

  • Interaction with Biological Targets : Understanding how the compound interacts with cellular receptors or enzymes is crucial for determining its pharmacodynamics.
  • Genotoxicity : Related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have shown genotoxic effects in animal studies, raising concerns about the safety and long-term effects of similar compounds .

Case Studies and Research Findings

Research on structurally similar compounds provides insights into the potential biological activities of this compound:

  • Antimicrobial Studies : A study evaluating derivatives of thiophene showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like dichlorophenoxy may enhance these effects.
  • Anticancer Activity : Research on related thiophene compounds has indicated their ability to inhibit cancer cell proliferation. For instance, a series of 1,2,4-triazole derivatives showed promising anticancer activity against various cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Enzyme Inhibition : Some thiophene derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylateThiophene core with acetamidoAntimicrobialSimpler structure
DichlorophenolDichlorophenoxy groupAntimicrobialCommon disinfectant
5-Amino-2-thiophenecarboxylic acidThiophene core with amino groupAnticancer potentialDifferent functionalization

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely employs a multi-step approach, starting with Gewald thiophene ring formation (e.g., using 2-amino-thiophene-3-carboxylate derivatives as intermediates) . Critical parameters include:

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Catalysts : Use Knoevenagel or acid catalysts for amide coupling steps (e.g., coupling 2,4-dichlorophenoxyacetic acid to the thiophene core).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of carbamoylating agents (e.g., 4-ethoxyphenyl isocyanate) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on ¹H NMR signals for the methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR should confirm carbonyl groups (δ 165–175 ppm) .
  • IR Spectroscopy : Look for amide N-H stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z ~550–560) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (common solvent for bioassays) and aqueous buffers (e.g., PBS at pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products (e.g., hydrolysis of ester groups) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target enzymes, and which molecular descriptors are critical?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Prioritize descriptors like XLogP (lipophilicity) and topological polar surface area (TPSA) to predict membrane permeability .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes for >100 ns to assess binding stability. Focus on hydrogen bonds with the dichlorophenoxy and carbamoyl groups .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) .
  • Bioassay Design : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values. Correlate electronic properties (Hammett σ values) with activity trends .

Q. How should researchers address discrepancies between calculated and experimental physicochemical properties (e.g., logP)?

  • Methodological Answer :

  • Validation : Compare computational tools (e.g., ChemAxon, ACD/Labs) with experimental shake-flask/HPLC logP measurements. Adjust parameters (e.g., ionization constants) if deviations exceed ±0.5 units .
  • Error Analysis : Investigate conformational flexibility (e.g., rotatable bonds in the acetamido group) that may affect partitioning .

Q. What mechanistic insights can be gained from studying the compound’s metabolic pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydrolysis of ester groups). Monitor via LC-MS/MS and compare with in silico predictions (e.g., MetaSite) .
  • Reactive Intermediate Trapping : Incubate with glutathione (GSH) to detect thiol adducts, indicating potential electrophilic metabolites .

Tables for Key Data

Property Value/Descriptor Method/Reference
Molecular Weight~550 g/molHRMS
Calculated XLogP~4.2ChemAxon
TPSA~110 ŲComputational Modeling
Key NMR Signals (¹H)δ 2.3 (CH₃), 7.2 (Ar-H)Experimental Data

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